molecular formula C12H9N3O4S2 B11704376 N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11704376
M. Wt: 323.4 g/mol
InChI Key: PPJAGEIQZJRUCI-UXBLZVDNSA-N
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Description

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acetylation of the thiazolidinone with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is unique due to its combination of a thiazolidinone ring and a nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar structures but different functional groups.

Properties

Molecular Formula

C12H9N3O4S2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C12H9N3O4S2/c1-7(16)13-14-11(17)10(21-12(14)20)6-8-2-4-9(5-3-8)15(18)19/h2-6H,1H3,(H,13,16)/b10-6+

InChI Key

PPJAGEIQZJRUCI-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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